1-(2-メチルプロピル)ピペリジン-4-オール

説明

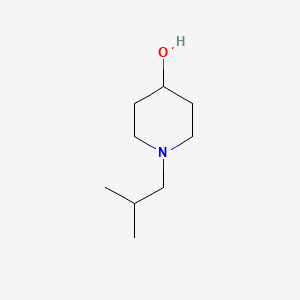

1-(2-Methylpropyl)piperidin-4-ol is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in drug synthesis .

科学的研究の応用

1-(2-Methylpropyl)piperidin-4-ol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

Target of Action

The primary target of the compound 1-(2-Methylpropyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Methylpropyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(2-Methylpropyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .

Result of Action

The molecular and cellular effects of 1-(2-Methylpropyl)piperidin-4-ol’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect cells .

生化学分析

Biochemical Properties

1-(2-Methylpropyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between 1-(2-Methylpropyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring . Additionally, this compound has been shown to interact with lipophilic groups in various ligands, enhancing its binding affinity and specificity .

Cellular Effects

1-(2-Methylpropyl)piperidin-4-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Furthermore, 1-(2-Methylpropyl)piperidin-4-ol has been shown to modulate the expression of genes involved in immune responses, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 1-(2-Methylpropyl)piperidin-4-ol involves several key interactions at the molecular level. It binds to the CCR5 receptor through a salt-bridge interaction, which is essential for its inhibitory effect on HIV-1 entry . Additionally, this compound can inhibit or activate various enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in gene expression and cellular function, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Methylpropyl)piperidin-4-ol have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition . These studies have also highlighted the importance of maintaining appropriate storage conditions to preserve the compound’s stability and efficacy .

Dosage Effects in Animal Models

The effects of 1-(2-Methylpropyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to certain cell types . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-(2-Methylpropyl)piperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . This interaction can affect the metabolic flux and levels of metabolites within cells . Additionally, the compound’s hydroxyl group allows it to undergo phase I and phase II metabolic reactions, further influencing its metabolic fate .

Transport and Distribution

The transport and distribution of 1-(2-Methylpropyl)piperidin-4-ol within cells and tissues involve several key mechanisms. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s lipophilic nature also facilitates its distribution within lipid-rich environments, enhancing its bioavailability .

Subcellular Localization

1-(2-Methylpropyl)piperidin-4-ol exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with its target molecules effectively .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)piperidin-4-ol typically involves the reaction of piperidine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in the halide, displacing the halogen and forming the desired product .

Industrial Production Methods

Industrial production of 1-(2-Methylpropyl)piperidin-4-ol may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

化学反応の分析

Types of Reactions

1-(2-Methylpropyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated piperidine derivatives.

Substitution: Formation of halogenated piperidine derivatives.

類似化合物との比較

Similar Compounds

Piperidine: The parent compound, widely used in medicinal chemistry.

1-Methylpiperidin-4-ol: A similar compound with a methyl group instead of a 2-methylpropyl group.

4-Piperidinol: A simpler derivative with only a hydroxyl group attached to the piperidine ring.

Uniqueness

1-(2-Methylpropyl)piperidin-4-ol is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound in drug discovery and development .

生物活性

Overview

1-(2-Methylpropyl)piperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound. This compound is notable for its diverse biological activities, particularly its interaction with the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells. Understanding its biological activity is essential for potential therapeutic applications in antiviral treatments and other medicinal uses.

1-(2-Methylpropyl)piperidin-4-ol primarily targets the CCR5 receptor , a G-protein coupled receptor involved in immune response and HIV infection. The compound interacts with CCR5 through a strong salt-bridge interaction , which is critical for inhibiting HIV-1 entry into cells. This mechanism highlights its potential as an antiviral agent.

Biochemical Pathways

The interaction with CCR5 not only prevents HIV-1 from entering host cells but also influences various cellular processes such as:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

These interactions can lead to significant changes in cellular behavior, making the compound a candidate for further research in antiviral therapies.

Biological Activity

Research indicates that 1-(2-Methylpropyl)piperidin-4-ol exhibits several biological activities:

Antiviral Properties

- HIV Inhibition : The compound effectively inhibits HIV-1 entry by blocking the CCR5 receptor, thus preventing viral infection. This has been demonstrated in various cellular assays.

Enzyme Interaction

The compound has shown potential in interacting with various enzymes, leading to inhibition or modulation of enzymatic activity. For example:

- It may act as an inhibitor for specific enzymes, contributing to its therapeutic profile against diseases influenced by these enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-Methylpropyl)piperidin-4-ol:

Scientific Applications

The compound's diverse biological activities make it valuable in various fields:

- Medicinal Chemistry : As a building block for synthesizing new drugs.

- Pharmacology : For studying mechanisms of action and developing antiviral therapies.

- Biochemistry : In research focused on enzyme interactions and cellular signaling pathways.

特性

IUPAC Name |

1-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFLPHTUVSRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508164 | |

| Record name | 1-(2-Methylpropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79508-91-1 | |

| Record name | 1-(2-Methylpropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。